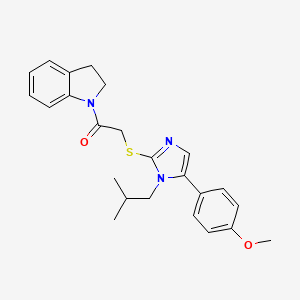
1-(indolin-1-yl)-2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(indolin-1-yl)-2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H27N3O2S and its molecular weight is 421.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(indolin-1-yl)-2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that combines an indole and imidazole moiety, suggesting potential for diverse biological activities. The unique structural features of this compound may enhance its therapeutic potential, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound is characterized by:
- Indole Core : A bicyclic structure known for various biological activities, including antimicrobial and anticancer properties.
- Imidazole Ring : Commonly associated with antifungal and anticancer effects.
- Thioether Linkage : This functional group can influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound are inferred from its structural components, which have been associated with several pharmacological effects:
| Component | Biological Activity |
|---|---|
| Indole Derivatives | Antiviral, anti-inflammatory |
| Imidazole Derivatives | Antifungal, anticancer |
| Thioether Compounds | Antimicrobial, anticancer |
The combination of these moieties suggests that the compound may exhibit synergistic effects, enhancing its overall biological activity compared to simpler analogs lacking such complexity .
In Vitro Studies
Empirical testing is necessary to elucidate the specific biological activities of this compound. Previous studies on similar indole and imidazole derivatives have shown promising results:
- Anticancer Activity : Compounds with indole and imidazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been reported to inhibit cell proliferation in breast and colon cancer models .
- Antimicrobial Properties : Indole-based compounds have exhibited antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria . The thioether linkage enhances this activity by potentially disrupting bacterial cell membranes.
- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. In related studies, certain derivatives showed IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential .
Case Studies
Several studies provide insights into the biological activities of compounds structurally related to this compound:
- Tyrosinase Inhibition : A study on indole-thiazolidine derivatives demonstrated that certain compounds could inhibit tyrosinase activity with IC50 values as low as 11.2 μM. This suggests that the incorporation of similar structural features in this compound could yield comparable or enhanced inhibitory effects .
- Antiviral Activity Against HBV : Research on related indole derivatives has highlighted their potential as immunomodulatory agents against Hepatitis B virus (HBV). Compounds demonstrated significant suppression of HBV DNA replication, indicating a possible therapeutic avenue for this compound in viral infections .
Eigenschaften
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-17(2)15-27-22(19-8-10-20(29-3)11-9-19)14-25-24(27)30-16-23(28)26-13-12-18-6-4-5-7-21(18)26/h4-11,14,17H,12-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXMGOXBWPXDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














